molecular formula C51H61F9N10O15S2 B8147291 H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA

H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA

Katalognummer: B8147291
Molekulargewicht: 1289.2 g/mol
InChI-Schlüssel: NZBUECBGNJFJTM-NGAZGRCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA is a synthetic peptide analog of somatostatin, a hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is often used in medical and scientific research due to its ability to bind to somatostatin receptors, making it valuable in the treatment and diagnosis of various diseases, including neuroendocrine tumors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA can be achieved through both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the stepwise addition of protected amino acids, followed by deprotection and cyclization to form the disulfide bridge . The solid-phase synthesis method, on the other hand, involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids .

Industrial Production Methods

For industrial-scale production, the liquid-phase synthesis method is often preferred due to its scalability and higher yield. This method involves the use of specific reagents and catalysts to facilitate the formation of peptide bonds and the disulfide bridge . The final product is then purified using chromatographic techniques to ensure high purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA: undergoes various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to yield free thiol groups.

    Substitution: Replacement of protecting groups with functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the cyclic peptide with a disulfide bridge and various intermediates with protected or deprotected amino acid residues .

Wissenschaftliche Forschungsanwendungen

H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA: has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA: is similar to other somatostatin analogs such as octreotide and lanreotide. it is unique in its specific amino acid sequence and the presence of trifluoroacetate groups, which enhance its stability and receptor binding affinity . Similar compounds include:

Eigenschaften

IUPAC Name

(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H58N10O9S2.3C2HF3O2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46;3*3-2(4,5)1(6)7/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64);3*(H,6,7)/t25-,31-,33+,34+,35-,36+,37+,38+;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBUECBGNJFJTM-NGAZGRCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H61F9N10O15S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1289.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.